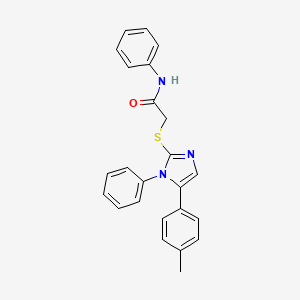

N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a central imidazole ring substituted with phenyl (C₆H₅) and p-tolyl (C₆H₄CH₃) groups at positions 1 and 5, respectively. The thioacetamide moiety (-S-CH₂-C(=O)-NH-) links the imidazole to an N-phenyl group.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-18-12-14-19(15-13-18)22-16-25-24(27(22)21-10-6-3-7-11-21)29-17-23(28)26-20-8-4-2-5-9-20/h2-16H,17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRPSWLRUAUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with N-phenyl-2-chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thioacetamide moiety may also interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Compound 23 (N-Phenyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide)

- Structure : Features a 4-phenyl-substituted imidazole and N-phenylacetamide.

- Synthesis : Prepared via copper-catalyzed coupling of 4-phenyl-1H-imidazole-2-thiol with chloroacetamide (73% yield) .

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Structure : Contains a 4-chlorophenyl group on the imidazole and a thiazole-linked acetamide.

- Molecular Formula : C₂₁H₁₇ClN₄OS₂ (MW: 441.0) .

- Distinction : The thiazole ring and chlorine substituent may enhance electronic effects compared to the target compound’s phenyl group.

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Structure : Substitutes the imidazole’s 1-position with an allyl group instead of phenyl.

- Molecular Formula : C₂₁H₂₁N₃OS (MW: 363.5) .

Physical and Spectral Properties

- Compound 9c () : Exhibits a melting point of 168–170°C and distinct IR peaks at 1671 cm⁻¹ (C=O) and 1303 cm⁻¹ (C–N) .

- Compound 6b () : Shows ¹H NMR signals at δ 5.38 (–NCH₂CO–) and 8.36 (triazole proton), with HRMS confirming molecular mass .

Comparative Analysis Table

*Hypothetical formula based on structural analysis.

Biological Activity

N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of the imidazole ring and thioacetamide moiety contributes to its interaction with various biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide under basic conditions, typically using solvents like ethanol or methanol and a base such as triethylamine. The reaction is conducted under reflux to ensure complete conversion of reactants into the desired product.

The mechanism of action involves the interaction of the imidazole ring with specific enzymes or receptors, modulating their activity. The thioacetamide moiety may facilitate binding to metal ions or other biomolecules, enhancing the compound's biological efficacy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives related to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also displayed strong antibiofilm activity, surpassing that of standard antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, possess anticancer properties. A study evaluating similar compounds revealed that they exhibited cytotoxic effects against human leukemic and squamous carcinoma cell lines. The structure-function relationship suggests that modifications in the imidazole ring enhance cytotoxicity .

Antiviral Activity

Imidazole derivatives have been studied for their potential as non-nucleoside inhibitors of HIV reverse transcriptase. The thioacetamide group enhances binding affinity and may inhibit viral replication effectively .

Table 1: Summary of Biological Activities

Detailed Findings

In a comprehensive study on related compounds, it was found that modifications in the imidazole structure significantly influenced their biological activities. For example, certain derivatives exhibited synergistic effects when combined with traditional antibiotics, reducing their MICs and enhancing overall antimicrobial efficacy . Additionally, cytotoxicity assays indicated that these compounds were nontoxic at therapeutic concentrations, with IC50 values exceeding 60 μM in non-cancerous cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and its structural analogs?

- Methodological Answer : Synthesis typically involves multi-step pathways:

Acetamide Precursor Formation : Reacting substituted aniline (e.g., phenylamine) with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the acetamide backbone .

Thioether Linkage : Coupling the acetamide intermediate with a thiol-containing imidazole derivative (e.g., 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol) via nucleophilic substitution. Solvents like DMF or THF and temperatures of 60–80°C are critical for optimal yields .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D geometry using SHELXL for refinement. Key parameters include bond angles around the thioether linkage (C-S-C ~100°) and torsion angles of the p-tolyl group .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) and thioether connectivity .

- IR : Validate carbonyl (C=O stretch ~1680 cm⁻¹) and thioamide (C-S stretch ~650 cm⁻¹) groups .

Q. What basic biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values typically 8–32 µg/mL). Activity correlates with imidazole ring lipophilicity and thioether flexibility .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. The p-tolyl group enhances π-π stacking with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of thiols, accelerating thioether formation. Avoid protic solvents to minimize hydrolysis .

- Catalysts : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterogeneous systems .

- Temperature Control : Maintain 70–80°C during coupling to reduce side products (e.g., disulfide formation) .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer :

- Multi-Method Validation : Cross-validate X-ray data with DFT-optimized geometries (e.g., Gaussian09) to address discrepancies in bond lengths .

- Dynamic NMR : Resolve rotational barriers in thioacetamide groups (e.g., variable-temperature NMR to study restricted rotation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl) and compare bioactivity. Table below summarizes key SAR findings:

| Substituent (R) | Antimicrobial MIC (µg/mL) | Enzyme Inhibition IC₅₀ (nM) |

|---|---|---|

| p-tolyl (original) | 16 | 120 |

| 4-fluorophenyl | 8 | 85 |

| 4-chlorophenyl | 32 | 200 |

Data derived from structural analogs in .

- Computational Docking : Use AutoDock Vina to model interactions (e.g., imidazole N-H···O hydrogen bonds with kinase ATP-binding sites) .

Q. How can mechanistic insights into biological activity be experimentally validated?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .

- Site-Directed Mutagenesis : Modify key residues (e.g., Tyr125 in kinase active sites) to confirm binding dependencies .

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic liabilities .

Q. What advanced techniques address low solubility in biological assays?

- Methodological Answer :

- Co-Crystallization : Use PEG 4000 or cyclodextrins to enhance aqueous solubility without altering activity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antimicrobial activity across studies?

- Methodological Answer :

- Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and growth media (Mueller-Hinton vs. LB agar) .

- Purity Verification : Use HPLC (≥95% purity) to exclude batch-specific impurities affecting results .

- Resistance Profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔacrAB) to isolate intrinsic activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.